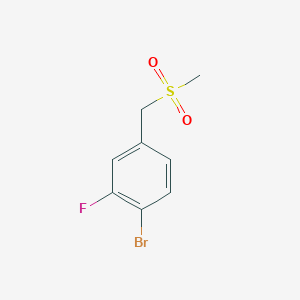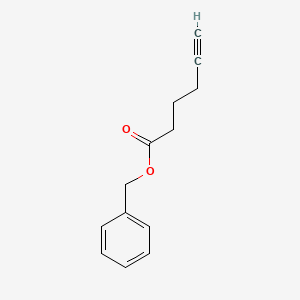
5-Hexynoic acid, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Hex-5-ynoate: is an organic compound with the molecular formula C13H14O2. It is an ester formed from benzyl alcohol and hex-5-ynoic acid. This compound is known for its unique chemical structure, which includes a triple bond, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl Hex-5-ynoate can be synthesized through the esterification of benzyl alcohol with hex-5-ynoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of Benzyl Hex-5-ynoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl Hex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in Benzyl Hex-5-ynoate can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl Hex-5-ynoate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, Benzyl Hex-5-ynoate is used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, helping researchers understand enzyme specificity and kinetics .
Industry: The compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties, such as flexibility and durability .
Wirkmechanismus
The mechanism of action of Benzyl Hex-5-ynoate involves its interaction with enzymes and other molecular targets. The ester group in the compound is susceptible to hydrolysis by esterases, leading to the formation of benzyl alcohol and hex-5-ynoic acid. This hydrolysis reaction is crucial for understanding the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Methyl Hex-5-ynoate: Similar in structure but with a methyl group instead of a benzyl group.
Hex-5-ynoic Acid: The parent acid of Benzyl Hex-5-ynoate, used in similar synthetic applications.
Uniqueness: Benzyl Hex-5-ynoate is unique due to the presence of the benzyl group, which imparts different chemical properties compared to its methyl or acid counterparts. The benzyl group enhances the compound’s reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
499973-10-3 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
benzyl hex-5-ynoate |
InChI |
InChI=1S/C13H14O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h1,4,6-9H,3,5,10-11H2 |
InChI-Schlüssel |
BPJQSPDHUATQNN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


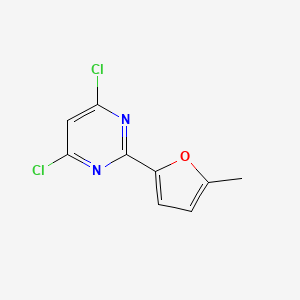

![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
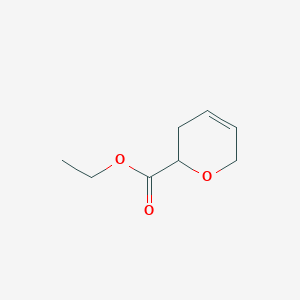
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)



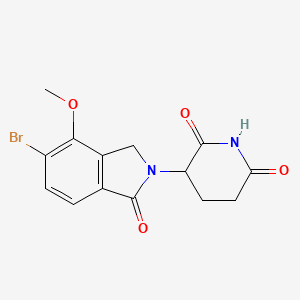

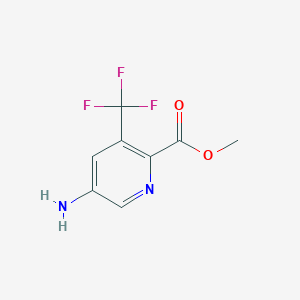
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)

